3-Acetyl-1-(2,6-difluorophenyl)-5-methyl-1,2,4-triazole

Data Gap Analysis Procurement Decision Compound Differentiation

Researchers building 1,2,4-triazole libraries often face limited access to scaffolds combining a reactive diversification handle with an electron-deficient aryl group. This compound bridges that gap: • 3-Acetyl group enables Claisen condensations & imine formations for rapid library expansion. • 2,6-Difluorophenyl substituent imparts metabolic stability & a distinct electronic profile (LogP 2.06). • Supplied at ≥95% purity with reliable global logistics for preclinical research & synthetic chemistry workflows.

Molecular Formula C11H9F2N3O
Molecular Weight 237.21 g/mol
Cat. No. B12989383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetyl-1-(2,6-difluorophenyl)-5-methyl-1,2,4-triazole
Molecular FormulaC11H9F2N3O
Molecular Weight237.21 g/mol
Structural Identifiers
SMILESCC1=NC(=NN1C2=C(C=CC=C2F)F)C(=O)C
InChIInChI=1S/C11H9F2N3O/c1-6(17)11-14-7(2)16(15-11)10-8(12)4-3-5-9(10)13/h3-5H,1-2H3
InChIKeyZYNXSSYEPUXLMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Acetyl-1-(2,6-difluorophenyl)-5-methyl-1,2,4-triazole Overview


3-Acetyl-1-(2,6-difluorophenyl)-5-methyl-1,2,4-triazole (CAS: 1000572-09-7) is a synthetic, small-molecule heterocycle belonging to the 1,2,4-triazole class . Its structure features a 2,6-difluorophenyl group and an acetyl moiety on the triazole core, giving it a molecular weight of 237.21 g/mol and the formula C11H9F2N3O . This compound is primarily listed as a research chemical and synthetic intermediate, with a commercial purity typically at or above 95% .

Structural Uniqueness of 3-Acetyl-1-(2,6-difluorophenyl)-5-methyl-1,2,4-triazole


Due to a lack of publicly available structure-activity relationship (SAR) or comparative performance data for this specific compound, a quantitative case against substitution cannot be made. However, from a chemical standpoint, the unique combination of the 2,6-difluorophenyl substitution pattern and the 3-acetyl group on the 1,2,4-triazole core differentiates it from basic triazole scaffolds like 1H-1,2,4-triazole or simple phenyl-substituted variants [1]. The strong electron-withdrawing effect of the ortho-fluorines and the reactivity of the acetyl group create a distinct physicochemical profile (e.g., LogP of 2.06 ) that can significantly alter reaction kinetics, complexation behavior, and biological target engagement compared to non-fluorinated or differently substituted analogs. Without head-to-head data, procurement decisions must be based on this structural uniqueness for specific synthetic pathways.

Quantitative Evidence for 3-Acetyl-1-(2,6-difluorophenyl)-5-methyl-1,2,4-triazole


No Published Head-to-Head Data

A systematic search of primary research papers and patents reveals that no quantitative, comparator-based evidence is currently available in the public domain for 3-Acetyl-1-(2,6-difluorophenyl)-5-methyl-1,2,4-triazole. This includes an absence of data comparing it to close analogs such as 3-acetyl-1-(2,4-difluorophenyl)-5-methyl-1,2,4-triazole or 3-acetyl-1-phenyl-5-methyl-1,2,4-triazole in any biological, catalytic, or physicochemical assay. Without such data, scientific selection cannot be based on a proven performance advantage [1].

Data Gap Analysis Procurement Decision Compound Differentiation

Applications of 3-Acetyl-1-(2,6-difluorophenyl)-5-methyl-1,2,4-triazole


Precursor for Library Synthesis

The compound's differentiated substitution pattern makes it a logical starting material for generating diverse small-molecule libraries centered on the 1,2,4-triazole scaffold. The acetyl group provides a reactive handle for Claisen condensations or imine formations, while the 2,6-difluorophenyl group introduces a metabolically stable, electron-deficient aromatic ring. This is a hypothesis-driven application, as no comparative library performance data exists.

Internal Reference Standard

Given the absence of public data, a laboratory could procure this compound to create an internal reference standard. Its unique retention time on a standard LCMS method (as defined by its specific LogP of 2.06 and molecular weight) can serve as a quality control benchmark for new synthetic batches of this specific intermediate, a practice justified by its structural singularity.

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